Stearolac

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

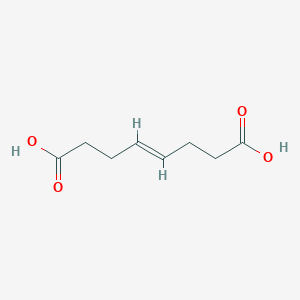

Stearolac, also known as stearoyl lactylate, is a food additive commonly used as a dough conditioner and emulsifier. It is made from the esterification of lactic acid and stearic acid, both of which are naturally occurring compounds. Stearolac is widely used in the food industry due to its ability to improve the texture and shelf life of baked goods, as well as its ability to reduce the amount of fat needed in recipes.

Mécanisme D'action

Stearolac functions as an emulsifier and dough conditioner in baked goods. It works by reducing the surface tension between water and oil, allowing them to mix more easily. This results in a smoother dough and a more even distribution of ingredients. Stearolac also improves the texture of baked goods by increasing their volume and reducing their density.

Effets Biochimiques Et Physiologiques

Stearolac is generally recognized as safe by regulatory agencies, and is not known to have any significant biochemical or physiological effects on the human body. However, some studies have suggested that it may have potential health benefits, such as reducing cholesterol levels and improving gut health.

Avantages Et Limitations Des Expériences En Laboratoire

Stearolac has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound, and is easy to incorporate into experimental protocols. However, it also has some limitations, such as its potential to interfere with certain analytical techniques and its variability in composition between different suppliers.

Orientations Futures

There are several potential future directions for research on stearolac. One area of interest is its potential use as a carrier for bioactive compounds in functional foods. Another area of research is its potential health benefits, particularly in relation to gut health and cholesterol levels. Additionally, further studies could investigate the effects of stearolac on the texture and shelf life of baked goods, and explore its potential applications in other food products.

Méthodes De Synthèse

Stearolac is synthesized through the esterification of lactic acid and stearic acid. This process involves the reaction of the carboxyl group of lactic acid with the hydroxyl group of stearic acid, resulting in the formation of an ester bond. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Applications De Recherche Scientifique

Stearolac has been the subject of numerous scientific studies due to its widespread use in the food industry. These studies have focused on its effects on dough rheology, texture, and shelf life, as well as its potential health benefits. Some studies have also investigated the use of stearolac as a carrier for bioactive compounds, such as vitamins and minerals.

Propriétés

Numéro CAS |

14440-80-3 |

|---|---|

Nom du produit |

Stearolac |

Formule moléculaire |

C21H39O4Na; C19H35O4Na (major components) C24H44O6 |

Poids moléculaire |

428.6 g/mol |

Nom IUPAC |

2-(2-octadecanoyloxypropanoyloxy)propanoic acid |

InChI |

InChI=1S/C24H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27/h20-21H,4-19H2,1-3H3,(H,26,27) |

Clé InChI |

KHICUSAUSRBPJT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |

Autres numéros CAS |

14440-80-3 |

Description physique |

White or slightly yellowish powder or brittle solid with a characteristic odou |

Solubilité |

Insoluble in water. Soluble in ethanol |

Synonymes |

calcium stearoyl-2-lactylate sodium stearoyllactylate stearoyl-2-lactylic acid stearoyl-2-lactylic acid, sodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)